molecular formula C16H10Br2N2O2 B2513406 2-(5-bromofuran-2-yl)-1-[(5-bromofuran-2-yl)methyl]-1H-1,3-benzodiazole CAS No. 305348-15-6

2-(5-bromofuran-2-yl)-1-[(5-bromofuran-2-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2513406
CAS No.: 305348-15-6
M. Wt: 422.076
InChI Key: XIYLXOICWPVXGN-UHFFFAOYSA-N
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Description

This compound features a benzodiazole core substituted with two 5-bromofuran-2-yl groups: one directly attached at the 2-position and another via a methylene linker at the 1-position.

Properties

IUPAC Name

2-(5-bromofuran-2-yl)-1-[(5-bromofuran-2-yl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N2O2/c17-14-7-5-10(21-14)9-20-12-4-2-1-3-11(12)19-16(20)13-6-8-15(18)22-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYLXOICWPVXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(O3)Br)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromofuran-2-yl)-1-[(5-bromofuran-2-yl)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then reacted with a suitable benzodiazole precursor under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may also incorporate advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromofuran-2-yl)-1-[(5-bromofuran-2-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The bromofuran groups can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to remove the bromine atoms, yielding a de-brominated product.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(5-bromofuran-2-yl)-1-[(5-bromofuran-2-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(5-bromofuran-2-yl)-1-[(5-bromofuran-2-yl)methyl]-1H-1,3-benzodiazole involves its interaction with molecular targets in biological systems. The bromofuran groups may facilitate binding to specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with similar benzodiazole/benzimidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
2-(5-Bromofuran-2-yl)-1-[(5-bromofuran-2-yl)methyl]-1H-1,3-benzodiazole (Target) Estimated: C₁₅H₁₀Br₂N₂O₂ ~434.0 Two 5-bromofuran-2-yl groups (one via methyl) High lipophilicity, potential halogen bonding
2-(5-Bromo-2-furyl)-1H-benzimidazole C₁₁H₇BrN₂O 263.09 Single 5-bromofuran-2-yl group Lower steric bulk, simpler substitution
5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole C₁₂H₈BrN₃ 274.12 Pyridin-2-yl group Potential metal coordination sites
(5-Bromo-1H-1,3-benzodiazol-2-yl)methanol C₈H₇BrN₂O 227.06 Hydroxymethyl group Polar, reactive for derivatization
5-Bromo-2-phenylbenzimidazole C₁₃H₉BrN₂ 283.14 Phenyl group Electron-neutral aromatic substitution

Notes:

  • The target compound’s estimated molecular weight and formula are derived from structural analysis of analogues.
  • Bromofuran substituents enhance halogen bonding and electron-withdrawing effects compared to phenyl or pyridinyl groups .

Reactivity and Stability

  • Target Compound: The dual bromofuran groups likely stabilize the benzodiazole ring via electron withdrawal, reducing electrophilic substitution reactivity.
  • 2-(5-Bromo-2-furyl)-1H-benzimidazole : With a single bromofuran group, this compound may exhibit higher reactivity in substitution reactions due to reduced steric hindrance.
  • (5-Bromo-1H-1,3-benzodiazol-2-yl)methanol : The hydroxymethyl group increases polarity and susceptibility to oxidation, necessitating inert storage conditions.

Biological Activity

2-(5-Bromofuran-2-yl)-1-[(5-bromofuran-2-yl)methyl]-1H-1,3-benzodiazole is a compound of significant interest due to its potential biological activities. This compound features a unique structure that combines bromofuran and benzodiazole moieties, which are known for their diverse pharmacological properties. The following sections detail the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

Antimicrobial Properties

Recent studies have indicated that compounds containing bromofuran and benzodiazole structures exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death . Additionally, it has been shown to inhibit the aryl hydrocarbon receptor (AhR), which is implicated in tumor progression .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed using various models. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential use in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the benzodiazole ring allows for interactions with various enzymes, potentially inhibiting their activity.
  • Cellular Pathway Modulation : By affecting signaling pathways such as NF-kB and MAPK, the compound can modulate cellular responses to stress and inflammation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that brominated compounds can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Study 2: Anticancer Activity

In vitro testing on MDA-MB-231 cells revealed that treatment with the compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability after 48 hours.

Concentration (µM)Cell Viability (%)
1085
2560
5030

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